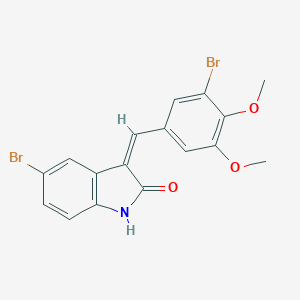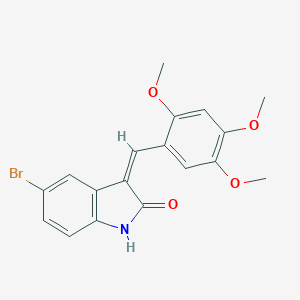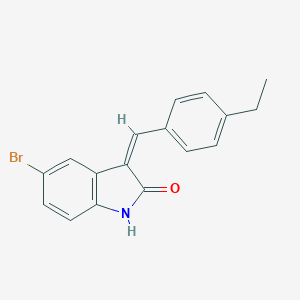![molecular formula C28H27ClN4O3S B307959 1-{6-[5-(4-chlorophenyl)furan-2-yl]-3-(hexylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307959.png)
1-{6-[5-(4-chlorophenyl)furan-2-yl]-3-(hexylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{6-[5-(4-chlorophenyl)furan-2-yl]-3-(hexylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone is a chemical compound that has been synthesized for scientific research purposes. This compound belongs to the class of benzoxazepine derivatives and has shown potential in various research applications.
Wirkmechanismus
The mechanism of action of 1-{6-[5-(4-chlorophenyl)furan-2-yl]-3-(hexylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone involves the inhibition of certain enzymes and proteins that are involved in the progression of diseases. It has been found to inhibit the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is beneficial in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
1-{6-[5-(4-chlorophenyl)furan-2-yl]-3-(hexylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone has been found to have various biochemical and physiological effects. It has been found to have antioxidant properties, which can protect cells from oxidative damage. It has also been found to have anti-inflammatory properties, which can reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-{6-[5-(4-chlorophenyl)furan-2-yl]-3-(hexylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone in lab experiments include its potential in treating various diseases and its ability to inhibit certain enzymes and proteins. The limitations include the need for further research to determine its safety and effectiveness in humans.
Zukünftige Richtungen
Future research on 1-{6-[5-(4-chlorophenyl)furan-2-yl]-3-(hexylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone could focus on its potential in treating other diseases, such as diabetes and cardiovascular disease. It could also focus on the development of more potent derivatives and the determination of their safety and effectiveness in humans.
Synthesemethoden
The synthesis of 1-{6-[5-(4-chlorophenyl)furan-2-yl]-3-(hexylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone involves the reaction of 4-chlorophenyl isocyanate with 5-(furan-2-yl)-1,3,4-thiadiazol-2-amine in the presence of hexylthiol and potassium carbonate. The resulting product is then subjected to a reaction with ethyl chloroacetate to obtain the final product.
Wissenschaftliche Forschungsanwendungen
1-{6-[5-(4-chlorophenyl)furan-2-yl]-3-(hexylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone has been extensively studied for its potential in treating various diseases. It has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
Produktname |
1-{6-[5-(4-chlorophenyl)furan-2-yl]-3-(hexylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone |
|---|---|
Molekularformel |
C28H27ClN4O3S |
Molekulargewicht |
535.1 g/mol |
IUPAC-Name |
1-[6-[5-(4-chlorophenyl)furan-2-yl]-3-hexylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone |
InChI |
InChI=1S/C28H27ClN4O3S/c1-3-4-5-8-17-37-28-30-26-25(31-32-28)21-9-6-7-10-22(21)33(18(2)34)27(36-26)24-16-15-23(35-24)19-11-13-20(29)14-12-19/h6-7,9-16,27H,3-5,8,17H2,1-2H3 |
InChI-Schlüssel |
FJXIIJBOHMGJKB-UHFFFAOYSA-N |
SMILES |
CCCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=C(O4)C5=CC=C(C=C5)Cl)C(=O)C)N=N1 |
Kanonische SMILES |
CCCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=C(O4)C5=CC=C(C=C5)Cl)C(=O)C)N=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-(2-{8-[(2-chlorobenzyl)oxy]-2-quinolinyl}vinyl)benzoate](/img/structure/B307876.png)
![1-[3-(hexylsulfanyl)-6-[5-(2-methyl-4-nitrophenyl)furan-2-yl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307879.png)
![4-Bromo-3-[3-(methylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate](/img/structure/B307881.png)
![7-Acetyl-3-(hexylsulfanyl)-6-(3-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307882.png)

![methyl 4-[(Z)-[2-(4-fluoroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]benzoate](/img/structure/B307889.png)
![(5Z)-2-(4-fluoroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B307890.png)
![(5Z)-2-(4-fluoroanilino)-5-[(3-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B307891.png)


![(3Z)-3-[4-(benzyloxy)-3-methoxybenzylidene]-5-bromo-1,3-dihydro-2H-indol-2-one](/img/structure/B307894.png)
![(5Z)-2-(4-fluoroanilino)-5-[(2-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B307895.png)

